molecular formula C10H9F2N3 B6335251 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1240569-87-2

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine

Cat. No. B6335251
CAS RN: 1240569-87-2
M. Wt: 209.20 g/mol
InChI Key: MCUQEUWBKHKETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)methyl-1H-pyrazol-3-amine (DFPA) is an important intermediate in the synthesis of various drugs and other compounds. It is a simple, yet versatile compound that is used in many different applications. DFPA has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. DFPA has also been used in the synthesis of other compounds, such as dyes, pigments, and fragrances.

Scientific Research Applications

Antiepileptic Drug Development

This compound is structurally related to rufinamide , an antiepileptic drug used as a complementary therapy for seizures associated with Lennox-Gastaut syndrome . The compound’s similarity to rufinamide suggests potential applications in the development of new antiepileptic medications. Research could explore its efficacy and safety profile, dosage forms, and therapeutic drug monitoring.

Pharmacological Studies

Given its structural characteristics, 1-[(2,6-difluorophenyl)methyl]-1H-pyrazol-3-amine could be used in pharmacological studies to understand its mechanism of action. This could involve investigating its interaction with sodium channels and its potential to stabilize the inactive state of these channels .

Analytical Chemistry

The compound can be used in analytical chemistry, particularly in the development of stability-indicating assays. It could serve as a reference standard in high-performance liquid chromatography (HPLC) methods to determine the presence and concentration of related substances in pharmaceutical formulations .

Chemical Kinetics

Research into the chemical kinetics of 1-[(2,6-difluorophenyl)methyl]-1H-pyrazol-3-amine could provide insights into its stability under various conditions. Studies could focus on its degradation pathways, the rate of degradation, and the conditions that influence its stability .

Therapeutic Drug Monitoring

Due to its structural relation to rufinamide, 1-[(2,6-difluorophenyl)methyl]-1H-pyrazol-3-amine could be used in therapeutic drug monitoring. This would involve the measurement of drug concentrations in biological fluids to ensure appropriate therapeutic levels are maintained .

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-8-2-1-3-9(12)7(8)6-15-5-4-10(13)14-15/h1-5H,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUQEUWBKHKETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=CC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.